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Cat. No.: B155341 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comparative overview of molecular docking studies of quinazolinone derivatives against

various enzymatic targets implicated in cancer, neurodegenerative diseases, and metabolic

disorders. The following sections present quantitative data from recent studies, detail the

experimental methodologies, and visualize the computational workflows.

Comparative Docking Performance of
Quinazolinone Derivatives
The following tables summarize the quantitative data from several in silico docking studies,

showcasing the binding affinities of various quinazolinone derivatives against their respective

target enzymes.

Table 1: Quinazolinone Derivatives as Anticancer Agents
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Target
Enzyme

Derivative/C
ompound

Docking
Score
(kcal/mol)

Binding
Energy
(kcal/mol)

IC50 (µM) Reference

AKT1 Compound 4 - -
23.31 ± 0.09

(Caco-2)
[1]

Compound 9 - -
>100 (Caco-

2)
[1]

COX-2

Methoxy-

substituted

(Cmpd 5)

-

Higher than

Trifluorometh

yl

- [2]

Trifluorometh

yl-substituted

(Cmpd 8)

- - - [2]

PI(3)K
Compound

VId
- -

0.035 ± 0.002

(A549)
[3]

Compound

VIk
- -

0.031 ± 0.002

(A549)
[3]

Compound

VIn
- -

0.030 ± 0.002

(A549)
[3]

PARP-1 SVA-11 -10.421 - - [4]

Table 2: Quinazolinone Derivatives as Inhibitors of
Neurological and Metabolic Enzymes
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Target
Enzyme

Derivative/C
ompound

Ki (nM) IC50 (µM)
Binding
Energy
(kcal/mol)

Reference

Acetylcholine

sterase

Compound 7-

series
0.68–23.01 - - [5][6]

Compound

4c
- 2.97 -8.7 [7]

Compound

4h
- 5.86 -8.4 [7]

Butyrylcholin

esterase

Compound 7-

series
1.01–29.56 - - [5][6]

α-

Glycosidase

Compound 7-

series
19.28–135.88 - - [5][6]

Carbonic

Anhydrase I

Compound 7-

series
10.25–126.05 - - [5][6]

Carbonic

Anhydrase II

Compound 7-

series
13.46–178.35 - - [5][6]

Tyrosinase Q1
117.07 (KI),

423.63 (KIS)
103 ± 2 - [8]

Experimental Protocols
This section details the methodologies employed in the cited docking studies, providing a

framework for reproducibility and further investigation.

Molecular Docking against AKT1[1]
Software: PyRx virtual screening 3D tool.

Target Preparation: A three-dimensional model of the target protein, Homo sapiens AKT1,

was used.
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Ligand Preparation: A series of novel quinazolinone derivatives (2–13) were synthesized and

prepared for docking.

Docking Procedure: The synthesized compounds were docked to the 3D model of AKT1.

Nine conformers were considered for each ligand-protein complex. The most energetically

favorable binding mode was selected to identify the best-docked compound.

Molecular Docking against COX-2[2]
Ligand Optimization: 30 quinazolinone derivatives with various aromatic substituents were

designed and optimized using the DFT-B3LYP-6-31G(d,p) level of theory.

Docking and Simulation: Molecular docking and molecular dynamics simulations (100 ns)

were performed to assess the binding affinity and stability of the derivatives within the COX-2

active site.

Binding Energy Calculation: The molecular mechanics Poisson–Boltzmann surface area

(MM/PBSA) analysis was used to calculate the binding energy.

Molecular Docking against PI(3)K[3]
Software: Molegro Virtual Docker (MVD).

Objective: To understand the interactions of newly synthesized quinazolinone-thiazolidinone

hybrids with the active binding site of the PI(3)K receptor.

Molecular Docking against PARP-1[4]
Software: Schrodinger 2016 software.

Ligands: Synthesized quinazolinone derivatives.

Objective: To screen the synthesized compounds for their PARP-1 binding affinities.

ADME Studies: In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies

were performed using the QikProp tool of the Schrodinger software.
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Molecular Docking against Acetylcholinesterase (AChE)
[7]

Objective: To investigate the binding of newly synthesized quinazolinone derivatives to

AChE.

Kinetic Study: A kinetic study was performed to determine the type of inhibition (mixed-type

for compounds 4c and 4h).

Docking Analysis: The study analyzed the binding energy and hydrogen bond interactions of

the compounds within the binding pocket of AChE.

Visualizing the Computational Workflow
The following diagrams illustrate the typical workflows and conceptual relationships in the

described molecular docking studies.
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A generalized workflow for molecular docking studies.
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Inhibition of the AKT1 signaling pathway by quinazolinone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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